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For Researchers, Scientists, and Drug Development Professionals

Abstract
Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora

williamsii (peyote), has emerged as a molecule of significant interest in neuropharmacology.[1]

Structurally related to mescaline, anhalamine has been identified as a potent inverse agonist

of the serotonin 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of

neurological processes.[1] This technical guide provides a comprehensive overview of

anhalamine, including its chemical and physical properties, pharmacological actions, and

relevant experimental protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties
Anhalamine, with the systematic IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-

ol, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 643-60-7 [2]

Molecular Formula C11H15NO3 [2]

Molecular Weight 209.24 g/mol [2]

Melting Point 189-191 °C [2]

Appearance Crystalline solid [2]

Solubility
Soluble in hot water and

alcohol
[2]

UV max (in ethanol) 274 nm (log ε 2.90) [2]

Pharmacology
The primary pharmacological target of anhalamine identified to date is the serotonin 5-HT7

receptor. It acts as a potent inverse agonist at this receptor.[1] Inverse agonism is a

phenomenon where a ligand binds to a receptor and reduces its basal, constitutive activity. This

is distinct from a neutral antagonist, which blocks agonist binding but has no effect on the

receptor's intrinsic activity.

Mechanism of Action at the 5-HT7 Receptor
The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Its activation by an agonist leads

to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP

(cAMP).[3][4] As an inverse agonist, anhalamine is hypothesized to stabilize the inactive

conformation of the 5-HT7 receptor, thereby reducing the basal level of cAMP production.

Quantitative Pharmacological Data
Detailed quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of

anhalamine at the 5-HT7 receptor are anticipated in a forthcoming publication by Chan et al.

(2025). For comparative purposes, the table below includes data for other

tetrahydroisoquinoline alkaloids also found in peyote that act on the 5-HT7 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.scribd.com/document/397524770/a01-353
https://www.benchchem.com/product/b1203834?utm_src=pdf-body
https://en.wikipedia.org/wiki/Anhalamine
https://en.wikipedia.org/wiki/5-HT7_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181333/
https://www.benchchem.com/product/b1203834?utm_src=pdf-body
https://www.benchchem.com/product/b1203834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
5-HT7
Receptor
Activity

EC50 (nM) Emax (%) Reference

Pellotine Inverse Agonist Potent High

Anhalonidine Inverse Agonist Potent High

Anhalinine Inverse Agonist 2,722 -85 [5]

Experimental Protocols
Isolation of Anhalamine from Lophophora williamsii
A general procedure for the extraction of alkaloids from Lophophora williamsii is described

below. Further purification to isolate anhalamine would require chromatographic techniques.

Materials:

Dried Lophophora williamsii plant material

Methanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Soxhlet extractor

Rotary evaporator

Chromatography apparatus (e.g., HPLC)

Protocol:

Grind the dried plant material to a fine powder.

Perform a Soxhlet extraction with methanol.

Concentrate the methanolic extract using a rotary evaporator.
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The crude extract can be further partitioned using acid-base extraction to separate the

alkaloids.

Isolate and purify anhalamine from the alkaloid fraction using high-performance liquid

chromatography (HPLC) with a suitable column and mobile phase.

Chemical Synthesis of Anhalamine
The chemical synthesis of anhalamine has been reported in the literature, typically involving a

Pictet-Spengler reaction or a Bischler-Napieralski reaction as a key step. A generalized

synthetic approach is outlined below.

Starting Materials (Example):

3,4-Dimethoxy-5-hydroxyphenethylamine

Formaldehyde or a formaldehyde equivalent

Generalized Steps:

Condensation of the phenethylamine with an aldehyde or ketone to form a Schiff base.

Cyclization of the Schiff base under acidic conditions (Pictet-Spengler) or dehydration and

reduction (Bischler-Napieralski) to form the tetrahydroisoquinoline core.

Purification of the final product by crystallization or chromatography.

In Vitro Assay for 5-HT7 Receptor Inverse Agonism
The inverse agonist activity of anhalamine at the 5-HT7 receptor can be quantified by

measuring its effect on the basal levels of intracellular cAMP in a cell line stably expressing the

human 5-HT7 receptor.

Materials:

HEK293 cells stably transfected with the human 5-HT7 receptor.

Cell culture medium and reagents.
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Anhalamine.

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

A cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

Plate the 5-HT7-expressing cells in a suitable multi-well plate and grow to confluence.

Replace the growth medium with a serum-free assay buffer and incubate.

Add varying concentrations of anhalamine to the cells.

Incubate for a predetermined time to allow for the modulation of basal cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay

kit according to the manufacturer's instructions.

A decrease in basal cAMP levels in the presence of anhalamine would indicate inverse

agonist activity.
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Caption: Anhalamine's inverse agonism at the 5-HT7 receptor.
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Caption: Workflow for characterizing Anhalamine's inverse agonism.

Conclusion
Anhalamine represents a promising lead compound for the development of novel therapeutics

targeting the 5-HT7 receptor. Its characterization as a potent inverse agonist opens new

avenues for investigating the role of constitutive 5-HT7 receptor activity in health and disease.

This technical guide provides a foundational resource for researchers to further explore the

pharmacology and therapeutic potential of this intriguing natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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